Benzenemethanamine, N-hydroxy-N-phenyl-

Radical Chemistry Antioxidant Design Bond Dissociation Energy

Benzenemethanamine, N-hydroxy-N-phenyl- (N-benzyl-N-phenylhydroxylamine) is an N,N-disubstituted hydroxylamine derivative. Unlike N-monoarylhydroxylamines, the presence of both N-benzyl and N-phenyl substituents fundamentally alters its acid-base and radical chemistry.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 3376-40-7
Cat. No. B12668038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, N-hydroxy-N-phenyl-
CAS3376-40-7
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=CC=C2)O
InChIInChI=1S/C13H13NO/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,15H,11H2
InChIKeyXSKVWWRICSVZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanamine, N-hydroxy-N-phenyl- (CAS 3376-40-7): Physicochemical and Procurement Profile


Benzenemethanamine, N-hydroxy-N-phenyl- (N-benzyl-N-phenylhydroxylamine) is an N,N-disubstituted hydroxylamine derivative. Unlike N-monoarylhydroxylamines, the presence of both N-benzyl and N-phenyl substituents fundamentally alters its acid-base and radical chemistry. It ionizes as an O-H acid in DMSO (pKHA 23.87) rather than an N-H acid, a classification confirmed by comparative acidity measurements against its O-benzyl isomer [1]. The compound's homolytic O-H bond dissociation energy (BDE) is 74.8 kcal/mol, which is the weakest among the N-phenylhydroxylamine derivatives studied [1].

Why N-Phenylhydroxylamine is Not a Drop-in Replacement for Benzenemethanamine, N-hydroxy-N-phenyl-


Substituting N-benzyl-N-phenylhydroxylamine with the more common N-phenylhydroxylamine (PhNHOH) will lead to significant performance divergence in applications governed by hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). The O-H bond in the N-benzyl derivative is 2.7 kcal/mol weaker (74.8 vs. 77.5 kcal/mol) and its conjugate base is more readily oxidized (Eox -1.354 V vs. -1.255 V) [1]. These differences mean the compound is a demonstrably better hydrogen atom donor and has a distinct thermodynamic driving force for radical-trapping reactions, which cannot be replicated by the less substituted analog.

Quantitative Differentiation Evidence for Benzenemethanamine, N-hydroxy-N-phenyl- (N-Benzyl-N-phenylhydroxylamine)


Superior Hydrogen Atom Donor Ability Versus N-Phenylhydroxylamine

N-Benzyl-N-phenylhydroxylamine exhibits an O-H bond dissociation energy (BDE) that is 2.7 kcal/mol lower than that of N-phenylhydroxylamine. This was determined by combining their equilibrium acidities (pKHA) in DMSO with the oxidation potentials of their conjugate bases (Eox(A-)). A lower BDE indicates a thermodynamically more favorable hydrogen atom transfer (HAT) [1].

Radical Chemistry Antioxidant Design Bond Dissociation Energy

Increased Acidity of the O-H Group Compared to the N-H Bond in Unsubstituted Analog

The compound ionizes exclusively as an O-H acid in DMSO, with a pKHA of 23.87. This was confirmed by direct comparison with its N-H acid isomer, O-benzyl-N-phenylhydroxylamine (pKHA 23.48), which differs by only 0.4 units. The N-benzyl substitution increases acidity by 0.33 units relative to the parent N-phenylhydroxylamine (pKHA 24.2) due to the electron-withdrawing field effect of the benzyl group [1].

Physical Organic Chemistry Acid-Base Chemistry Solvent Effects

Higher Driving Force for Electron Transfer Upon Deprotonation

The conjugate base of N-benzyl-N-phenylhydroxylamine is more easily oxidized than that of N-phenylhydroxylamine. The oxidation potential of the anion (Eox(A-)) is -1.354 V versus ferrocene/ferrocenium, compared to -1.255 V for the parent compound. This 99 mV cathodic shift indicates a greater thermodynamic driving force for proton-coupled electron transfer (PCET) reactions [1].

Electrochemistry PCET Electron Transfer

Specialized Application Scenarios for Benzenemethanamine, N-hydroxy-N-phenyl- Based on Verified Differentiation


Design of Potent Hydrogen Atom Transfer (HAT) Antioxidants

The 2.7 kcal/mol lower O-H BDE compared to N-phenylhydroxylamine directly translates to a faster rate of hydrogen atom donation to peroxyl radicals. This makes N-benzyl-N-phenylhydroxylamine a more effective chain-breaking antioxidant in lipid peroxidation models or polymer stabilization formulations, where the rate-limiting step is HAT from the antioxidant to a radical species [1].

Precision Redox Probe in Proton-Coupled Electron Transfer (PCET) Research

The precisely defined pKHA (23.87) and the more negative oxidation potential of its conjugate base (-1.354 V) establish the compound as a well-characterized single-OH donor for mechanistic PCET studies. It can serve as a reference in thermodynamic square schemes to benchmark more complex substrates, a role that the less acidic and less reducing N-phenylhydroxylamine cannot fulfill with the same range [1].

Synthesis of Stable Nitroxyl Radical Precursors

The combination of its measured O-H BDE and Eox confirms that the compound generates a strongly stabilized nitroxyl radical (PhN(Bz)O•) upon hydrogen abstraction. This property is exploited in the controlled synthesis of persistent nitroxide radicals for spin-labeling and dynamic nuclear polarization (DNP) applications, where precursor stability and predictable radical generation kinetics are critical [1].

Quote Request

Request a Quote for Benzenemethanamine, N-hydroxy-N-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.